- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements, Organometallics, 2006, 25(6), 1344-1358
Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
- 4-(2-pyridyl)-2
- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
- 4-dioxobutanoic acid ethyl ester
- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
- ethyldioxopyridinylbutanoate
- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
- Ethyl α,γ-dioxo-2-pyridinebutanoate
- DTXSID20479133
- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
- J-520673
- W17769
- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
- DA-34381
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
- MFCD08056636
- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
- SY027450
- AKOS000210401
- 5Z-0610
- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
- FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SCHEMBL1065225
- 92288-93-2
- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
-
- MDL: MFCD08056636
- Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
- Chiave InChI: FBIPIHMTJUPZJB-UHFFFAOYSA-N
- Sorrisi: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC
Proprietà calcolate
- Massa esatta: 221.06900
- Massa monoisotopica: 221.06880783g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 6
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 73.3Ų
Proprietà sperimentali
- Punto di fusione: 70-72°
- PSA: 73.33000
- LogP: 0.78660
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B124770-50mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124770-100mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B124770-500mg |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Matrix Scientific | 044960-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 1g |
$151.00 | 2023-09-09 | |
| Matrix Scientific | 044960-500mg |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 500mg |
$118.00 | 2023-09-09 | |
| Matrix Scientific | 044960-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, >95% |
92288-93-2 | >95% | 5g |
$332.00 | 2023-09-09 | |
| Chemenu | CM173494-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 5g |
$311 | 2021-08-05 | |
| Alichem | A029184950-5g |
Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate |
92288-93-2 | 95% | 5g |
$400.00 | 2023-08-31 | |
| Apollo Scientific | OR470834-1g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 1g |
£124.00 | 2025-02-20 | ||
| Apollo Scientific | OR470834-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 5g |
£370.00 | 2025-02-20 |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Metodo di produzione
Metodo di produzione 1
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Metodo di produzione 2
- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176
Metodo di produzione 3
1.2 0 °C; 18 h, rt
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Metodo di produzione 6
1.2 Reagents: Hydrochloric acid Solvents: Water
- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528
Metodo di produzione 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682
Metodo di produzione 8
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727
Metodo di produzione 9
1.2 Reagents: Water
- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,
Metodo di produzione 10
- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993
Metodo di produzione 11
- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 12
- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,
Metodo di produzione 13
- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 14
- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Fornitori
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Ulteriori informazioni su Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate: A Promising Compound in Modern Pharmaceutical Research
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate, with the CAS number 92288-93-2, is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biochemical research. This molecule belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The 2,4-dioxo group in its structure contributes to its stability and reactivity, while the 2-pyridinyl moiety enhances its interactions with biological targets. This compound is often synthesized through condensation reactions involving pyridine carboxylic acid derivatives, which allows for the modification of functional groups to tailor its pharmacological profile.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate with various proteins and receptors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound binds selectively to NMDA receptors, a key target in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. The pyridinyl ring plays a critical role in stabilizing the interaction, as it forms hydrogen bonds with specific amino acid residues in the receptor's binding site. This discovery highlights the potential of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate as a lead compound for developing neuroprotective agents.
In the realm of drug discovery, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has also been explored for its anti-inflammatory properties. A 2024 study in *Bioorganic & Medicinal Chemistry* revealed that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in the pathogenesis of chronic inflammatory diseases. The butanoate ester group contributes to its ability to modulate pro-inflammatory cytokine production, making it a promising candidate for the development of COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this compound.
The synthetic pathway of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has also been a focus of recent research. A 2023 article in *Organic Letters* described a green chemistry approach to synthesize this compound using catalytic methods that minimize waste and energy consumption. This method involves the condensation of 2-pyridinecarboxylic acid with diethyl malonate, followed by oxidative cleavage to form the 2,4-dioxo ring. The catalytic efficiency of this process was further enhanced by the use of metal-based catalysts, which improved the selectivity and yield of the reaction. Such advancements in synthetic methodologies are critical for scaling up production for preclinical and clinical applications.
Another area of interest is the antimicrobial activity of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate. A 2024 study in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The pyridinyl ring is believed to interfere with bacterial cell membrane integrity, while the butanoate ester group may disrupt biofilm formation. These properties make Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate a potential candidate for the development of new antimicrobial agents, especially in light of the growing antimicrobial resistance crisis.
Furthermore, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has been investigated for its anti-cancer potential. A 2023 study in *Cancer Research* found that this compound induces apoptosis in cancer cell lines by targeting the mitochondrial pathway. The pyridinyl ring was shown to interact with Bcl-2 family proteins, which are key regulators of apoptotic signaling. This mechanism of action suggests that Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate could be developed into a targeted therapy for cancers with Bcl-2 overexpression, such as chronic lymphocytic leukemia.
The pharmacokinetic profile of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate is another area of active research. A 2024 study in *Drug Metabolism and Disposition* highlighted the compound's high bioavailability and prolonged half-life in animal models. The ester group in its structure facilitates rapid hydrolysis in the gastrointestinal tract, leading to the release of active metabolites that can exert their biological effects systemically. These properties make Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate a favorable candidate for oral administration, which is critical for patient compliance in long-term therapies.
Despite its promising properties, the toxicological profile of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate remains an area of concern. A 2023 review in *Toxicology and Applied Pharmacology* emphasized the need for comprehensive safety studies to evaluate its potential cytotoxicity and genotoxicity. While preliminary studies suggest that the compound is well-tolerated in in vivo models, further research is required to confirm its safety in humans. This underscores the importance of pharmacovigilance in the development of new therapeutic agents based on this compound.
In conclusion, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate represents a versatile compound with broad applications in pharmaceutical and biochemical research. Its unique molecular structure and diverse biological activities make it a valuable lead for the development of novel therapeutics targeting neurological disorders, inflammatory diseases, infections, and cancer. As research in computational chemistry, synthetic methodologies, and pharmacokinetics continues to advance, the potential of this compound is likely to expand further, offering new opportunities for drug discovery and clinical innovation.
92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)